molecular formula C36H42N4O4 B190470 Mesoporphyrin ix dimethyl ester CAS No. 1263-63-4

Mesoporphyrin ix dimethyl ester

Cat. No. B190470
CAS RN: 1263-63-4
M. Wt: 594.7 g/mol
InChI Key: CQKDGYMHYLBWTQ-UHFFFAOYSA-N
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Description

Mesoporphyrin IX dimethyl ester is a chemical compound with the formula C36H42N4O4 and a molecular weight of 594.7431 . It is also known by other names such as 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester; Mesoporphyrin dimethyl ester; 2,18-Porphinedipropionic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester; Dimethyl 8,13-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate .


Molecular Structure Analysis

The structure of Mesoporphyrin IX dimethyl ester has been determined from three-dimensional X-ray diffraction data . The IUPAC Standard InChI is InChI=1S/C36H42N4O4/c1-9-23-19 (3)27-15-28-21 (5)25 (11-13-35 (41)43-7)33 (39-28)18-34-26 (12-14-36 (42)44-8)22 (6)30 (40-34)17-32-24 (10-2)20 (4)29 (38-32)16-31 (23)37-27/h15-18,37,40H,9-14H2,1-8H3/b27-15-,28-15-,29-16-,30-17-,31-16-,32-17-,33-18-,34-18- .


Chemical Reactions Analysis

While specific chemical reactions involving Mesoporphyrin IX dimethyl ester are not detailed in the search results, it is noted that this compound is suitable for use as a catalyst in porphyrin core reactions .


Physical And Chemical Properties Analysis

Mesoporphyrin IX dimethyl ester is a solid substance with a melting point of 214-215 °C (lit.) . Its maximum absorption wavelength (λmax) is 400 nm .

Scientific Research Applications

1. NMR Study and Environmental Impact on Chemical Shifts Mesoporphyrin IX dimethyl ester (MPDME) exhibits unique behaviors in NMR studies, where environmental factors within the molecule and solvent-solute interactions significantly influence the mesoproton chemical shifts. The complexity of these resonances increases at higher concentrations, indicating intermolecular association and important implications for chemical analysis and molecular interaction studies (Petrakis & Dickson, 1972).

2. Proton Magnetic Resonance Spectroscopy Research on MPDME and its derivatives using proton magnetic resonance spectroscopy at 220 MHz reveals their surprisingly low symmetry. This study aids in the chemical shift assignment of protons and highlights the importance of concentration effects over temperature, contributing to our understanding of isomer identification in porphyrins (Janson & Katz, 1972).

3. Luminescent Spectra and Metal Atom Perturbations The luminescent spectra of MPDME, especially when bonded with different divalent metals, reveal qualitative information about magnetic susceptibility and metal-porphyrin bonding. This research provides insights into the emission characteristics of metalloporphyrins, which are crucial for understanding the photochemical and photophysical properties of these compounds (Allison & Becker, 1960).

4. Langmuir-Blodgett Films and Photophysical Properties MPDME forms Langmuir films and demonstrates significant photoconductivity, indicating its potential in developing high-quality films with high dielectric constants. This is relevant for applications in photovoltaics and optoelectronics, where the structuring and electrical properties of thin films are critical (Jones, Tredgold, & Hodge, 1983).

5. Association Equilibria in Chemical Analysis The association equilibria of porphyrinium ions of MPDME with iodide ions in acetonitrile have been explored. This spectropotentiometric study provides crucial data for understanding complex formation and has implications for analytical chemistry, especially in spectrophotometric analysis (Sheinin, Ivanova, & Berezin, 2002).

Future Directions

Mesoporphyrin IX dimethyl ester has been used as a reactant in constructing efficient dye-sensitized solar cells . It has also been studied for its ability to form reactive oxygen species and cause membrane destruction in liposomes, which is of interest in the field of photodynamic therapy .

properties

IUPAC Name

methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDGYMHYLBWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesoporphyrin ix dimethyl ester

CAS RN

1263-63-4
Record name Mesoporphyrin dimethyl ester
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Record name Mesoporphyrin ix dimethyl ester
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Record name Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate
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Synthesis routes and methods

Procedure details

In some aspects, a method of synthesizing a metal mesoporphyrin compound comprises forming a protoporphyrin methyl ester from hemin and converting the protoporphyrin methyl ester intermediate to a metal mesoporphyrin compound through metal insertion and hydrogenation. In some embodiments, metal insertion yields a metal protoporphyrin dimethyl ester intermediate. In further embodiments, the metal protoporphyrin dimethyl ester is hydrogenated in dichloromethane over palladium catalyst to form a metal mesoporphyrin dimethyl ester. In embodiments, the metal mesoporphyrin dimethyl ester is heated in dilute ammonium hydroxide to form the metal mesoporphyrin compound. In embodiments, the metal may comprise tin, iron, zinc, chromium, manganese, copper, nickel, magnesium, cobalt, platinum, gold, silver, arsenic, antimony, cadmium, gallium, germanium, palladium, or the like. In some embodiments, tin is the inserted metal. In embodiments, tin is inserted into mesoporphyrin to make stannsoporfin using tin oxide, tin chloride, tin sulfate, tin bromide, tin oxalate, tin pyrophosphate hydrate, tin 2-ethylhexanoate, tin methanesulfonic acid, or tin trifluromethanesulfonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
805
Citations
RG Little, JA Ibers - Journal of the American Chemical Society, 1975 - ACS Publications
… Abstract: Thestructure of the free base porphyrin, mesoporphyrin IX dimethyl ester, has been … We conclude that the asymmetric pattern of substitution of mesoporphyrin IX dimethyl ester …
Number of citations: 36 pubs.acs.org
WS Caughey, JA Ibers - Journal of the American Chemical …, 1977 - ACS Publications
… , mesoporphyrin IX dimethyl ester. In the present structure the vinyl groups ap- proach planarity with the porphyrin core more than do the ethyl groups in mesoporphyrin IX dimethyl ester…
Number of citations: 37 pubs.acs.org
JL Hoard, MJ Hamor, TA Hamor… - Journal of the American …, 1965 - ACS Publications
… data from monoclinic single crystals of methoxyiron(HI) mesoporphyrinIX dimethyl ester were … Purple-black opaque crystals of methoxyiron(III) mesoporphyrin-IX dimethyl ester from a …
Number of citations: 256 pubs.acs.org
TR Janson, JJ Katz - Journal of Magnetic Resonance (1969), 1972 - Elsevier
… EXPERIMENTAL The mesoporphyrin IX dimethyl ester and the protoporphyrin IX dimethyl ester were obtained from Pierce Chemical Co. and Mann Research Laboratories, respectively…
Number of citations: 53 www.sciencedirect.com
AL Verma, R Mendelsohn, HJ Bernstein - The Journal of Chemical …, 1974 - pubs.aip.org
… Metal-free mesoporphyrin IX dimethyl ester was purchased from K and K Laboratories. Its visible absorption spectrum corresponded to that in the literature, 15 and it was used without …
Number of citations: 74 pubs.aip.org
DA Doughty, CW Dwiggins Jr - The Journal of Physical Chemistry, 1969 - ACS Publications
… spectra of mesoporphyrin IX dimethyl ester and the influence … Solutions of the mesoporphyrin IX dimethyl ester and its … The chemical shifts of nickel mesoporphyrin IX dimethyl ester …
Number of citations: 51 pubs.acs.org
EW Baker, M Ruccia, AH Corwin - Analytical Biochemistry, 1964 - Elsevier
… We have observed slight differences in the thermal behavior of mesoporphyrin IX dimethyl ester and the material from the older preparation. Mesoporphyrin IX dimethyl ester liquefies, …
Number of citations: 39 www.sciencedirect.com
JW Torpey, PR Ortiz de Montellano - The Journal of Organic …, 1995 - ACS Publications
… Cu Mesoporphyrin IX Dimethyl Ester (2). As described by Fuhrhop and Smith,11 20 mL of a saturated solution of cupric acetate in methanol was added to a solution of the dimethyl ester …
Number of citations: 21 pubs.acs.org
J Koster, J Popp, W Kiefer… - The Journal of Physical …, 2006 - ACS Publications
… The symmetry properties of selected vibrational modes of mesoporphyrin IX dimethyl ester (MP-IX-DME) in solution are investigated under different electronic resonance conditions. The …
Number of citations: 6 pubs.acs.org
EW Baker, JR Perumareddi - Zeitschrift für Naturforschung B, 1970 - degruyter.com
… Mesoporphyrin IX dimethyl ester (2 0 0 mg) was placed in a 1 0 0 ml 3-necked flask and … Partial Spectrum of Hydroxy Manganic Mesoporphyrin IX Dimethyl Ester. (1) Solvent, Benzene …
Number of citations: 8 www.degruyter.com

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